molecular formula C10H13NO B8370097 5,6,7,8-Tetrahydro-8-hydroxy-4-methylquinoline

5,6,7,8-Tetrahydro-8-hydroxy-4-methylquinoline

Cat. No. B8370097
M. Wt: 163.22 g/mol
InChI Key: AZQAAMVKTXBMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075303

Procedure details

A solution of the crude product of Step 1 (19.2 g, 115 mmol) in acetic anhydride (100 ml) was heated at 110° for lh, cooled to room temperature, and evaporated in vacuo. The residue was dissolved in methanol (100 ml) and the solution treated with 4N-NaOH (100 ml). After 2h, the solution was concentrated in vacuo and the aqueous residue partitioned between dichloromethane (100 ml) and water (100 ml). The chlorinated phase was dried (Na2SO4), and evaporated in vacuo to give an oil which was purified by chromatography (silica; ether) to give the product as crystals (12.0 g).
Name
crude product
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[N+:5]([O-])=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:15])C>>[OH:15][CH:7]1[C:6]2[N:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:11]=2[CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
crude product
Quantity
19.2 g
Type
reactant
Smiles
CC1=CC=[N+](C=2CCCCC12)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (100 ml)
ADDITION
Type
ADDITION
Details
the solution treated with 4N-NaOH (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
After 2h, the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the aqueous residue partitioned between dichloromethane (100 ml) and water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chlorinated phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica; ether)

Outcomes

Product
Name
Type
product
Smiles
OC1CCCC=2C(=CC=NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.